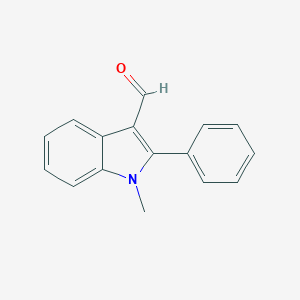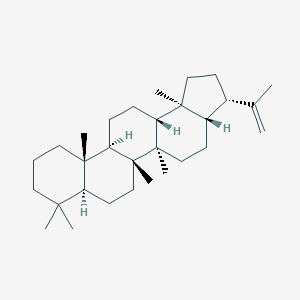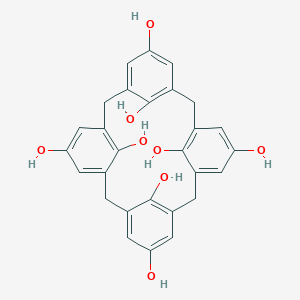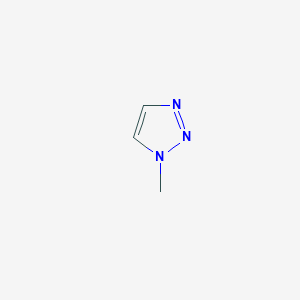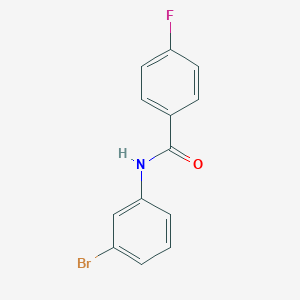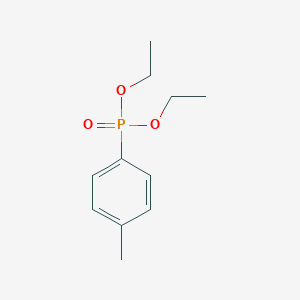
1-Diethoxyphosphoryl-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Diethoxyphosphoryl-4-methylbenzene is a useful research compound. Its molecular formula is C11H17O3P and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysics of Poly(phenyleneethynylene)s
Research by Levitus et al. (2001) explored the photophysics of 1,4-diethynylbenzenes, a closely related compound to 1-Diethoxyphosphoryl-4-methylbenzene, to demarcate the effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s. Their study demonstrated the complex interplay between molecular aggregation and photophysical properties, offering insights into the design of materials for optoelectronic applications (Levitus et al., 2001).
Synthesis of Nitroalkanoic Acids
Krawczyk et al. (2006) demonstrated the synthesis of secondary 3aryl-2-(diethoxyphosphoryl)-4-nitroalkanoic acids, which undergo spontaneous Nef reactions, leading to various organic compounds. This work underscores the role of diethoxyphosphoryl groups in synthetic organic chemistry, particularly in the synthesis of complex molecules (Krawczyk et al., 2006).
Liquid-phase Oxidation of Methylbenzenes
Okada and Kamiya (1981) researched the liquid-phase oxidation of methylbenzenes, revealing the catalytic potential of cobalt-copper-bromide systems. While not directly mentioning this compound, this study provides a context for understanding the oxidation reactions of related methylbenzene derivatives, which is crucial for chemical synthesis and industrial applications (Okada & Kamiya, 1981).
Spin Trapping of Oxygen-centered Radicals
Frejaville et al. (1995) introduced a novel spin trap, 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), highlighting its efficacy in trapping oxygen-centered radicals. This research is pivotal for studies in free radical chemistry and has potential implications for understanding oxidative stress in biological systems (Frejaville et al., 1995).
Stereoselective Synthesis
Brel (2014) focused on the hydrogenation of diethoxyphosphoryl-substituted dihydrofurans, demonstrating the stereoselective synthesis of certain isomers. This research contributes to the field of stereoselective synthesis, which is fundamental in the development of pharmaceuticals and agrochemicals (Brel, 2014).
将来の方向性
作用機序
Target of Action
The primary target of 1-Diethoxyphosphoryl-4-methylbenzene is the enzyme Imidazole Glycerol Phosphate Dehydratase (IGPD) . IGPD is a key enzyme in the histidine biosynthetic pathway in plants .
Mode of Action
This compound interacts with IGPD, inhibiting its function
Biochemical Pathways
The inhibition of IGPD disrupts the histidine biosynthetic pathway . This pathway is crucial for the synthesis of histidine, an essential amino acid. The disruption of this pathway can lead to a deficiency of histidine, affecting protein synthesis and other downstream effects.
Result of Action
The inhibition of IGPD by this compound leads to a disruption of the histidine biosynthetic pathway . This can result in a deficiency of histidine, affecting protein synthesis and potentially leading to growth inhibition or other physiological effects.
特性
IUPAC Name |
1-diethoxyphosphoryl-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPPVLJOQUCQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
